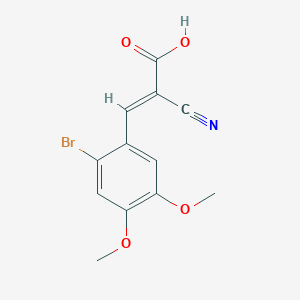
3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylicacid is an organic compound with the molecular formula C11H10BrNO4 This compound is characterized by the presence of a bromine atom, two methoxy groups, and a cyano group attached to an acrylic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine in acetic acid to achieve bromination, followed by the reaction with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) to introduce the cyano group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylicacid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylacrylic acid derivatives.
Scientific Research Applications
3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylicacid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylicacid involves its interaction with specific molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic reactions, respectively, affecting various biochemical pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: Similar structure but with a propanenitrile group instead of cyanoacrylic acid.
2-Bromo-4,5-dimethoxyphenylacetic acid: Lacks the cyano group but has a similar bromine and methoxy substitution pattern.
Uniqueness
3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylicacid is unique due to the presence of both a cyano group and an acrylic acid backbone, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H10BrNO4 |
|---|---|
Molecular Weight |
312.12 g/mol |
IUPAC Name |
(E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C12H10BrNO4/c1-17-10-4-7(3-8(6-14)12(15)16)9(13)5-11(10)18-2/h3-5H,1-2H3,(H,15,16)/b8-3+ |
InChI Key |
ZBOUKSASKUHFEE-FPYGCLRLSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(\C#N)/C(=O)O)Br)OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C(=O)O)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13214107.png)
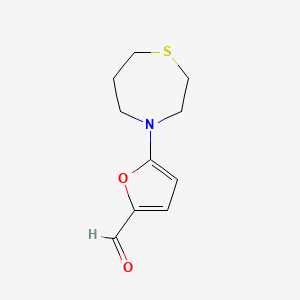
![4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine](/img/structure/B13214113.png)
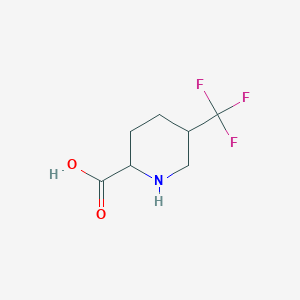

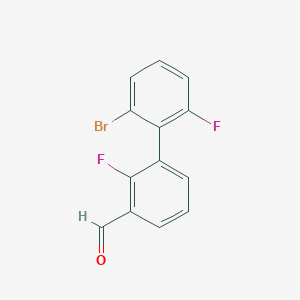
![1-(4-Bromophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13214137.png)
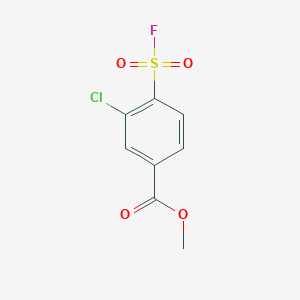
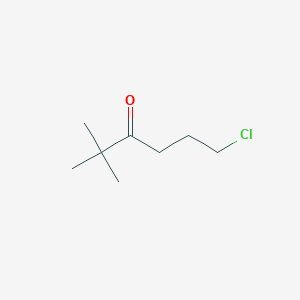
![[(3-Chloro-2-methylpropoxy)methyl]benzene](/img/structure/B13214146.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)butanoic acid](/img/structure/B13214149.png)

![1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane](/img/structure/B13214167.png)
